2-Deoxy-N-Phenylglucosylamine is a compound that belongs to the class of glucosamine derivatives, which are important in various biological processes and applications. This compound features a glucosamine backbone with a phenyl group attached to the nitrogen atom, making it a unique structure with potential pharmacological properties.
2-Deoxy-N-Phenylglucosylamine can be synthesized from D-glucose or its derivatives through various chemical reactions. The synthesis methods often involve modifications of the glucosamine structure to introduce the phenyl group.
This compound is classified under:
The synthesis of 2-Deoxy-N-Phenylglucosylamine typically involves:
One common method involves using D-glucosamine as a starting material, where a phenyl group is introduced via an electrophilic aromatic substitution reaction. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.
2-Deoxy-N-Phenylglucosylamine can participate in various chemical reactions, including:
The reactivity of 2-Deoxy-N-Phenylglucosylamine is influenced by its functional groups, particularly the amine and hydroxyl groups, which can engage in hydrogen bonding and nucleophilic attacks.
The mechanism of action for 2-Deoxy-N-Phenylglucosylamine in biological systems is not fully elucidated but may involve:
In vitro studies indicate that compounds similar to 2-Deoxy-N-Phenylglucosylamine exhibit varying degrees of biological activity, including potential cytotoxic effects against cancer cell lines .
2-Deoxy-N-Phenylglucosylamine has potential applications in:
The foundational chemistry of glycosylamines traces back to the pioneering work of Lobry de Bruyn in the late 19th century, whose investigations into the rearrangement reactions of reducing sugars with ammonia laid the groundwork for understanding N-glycosidic bond formation. This early research established the mechanistic principles for the synthesis of compounds like 2-Deoxy-N-phenylglucosylamine (CAS# 136207-41-5), where a deoxy-sugar moiety engages with aromatic amines through thermodynamically controlled reactions [10]. Unlike enzymatic glycosylation, this non-enzymatic pathway mirrors the Maillard reaction – a cascade where reducing sugars non-specifically modify proteins via Schiff base intermediates, ultimately leading to advanced glycation end products (AGEs) implicated in age-related pathologies [9].
The synthesis of 2-Deoxy-N-phenylglucosylamine represents a deliberate application of these principles, exploiting the nucleophilic character of aniline to attack the anomeric carbon of 2-deoxy-D-ribose. Modern advancements have refined this process through catalyst-controlled methods and protecting group strategies, enabling higher yields and purity compared to early synthetic approaches. The compound crystallizes as a white solid (density: 1.17 g/cm³) with moderate water solubility – properties stemming from its polar triol backbone and lipophilic phenylimine group [3] [6]. Its structural simplicity belies its significance as a model for studying anomeric stereoselectivity in 2-deoxy sugars, which lack the C-2 substituent that traditionally directs stereochemical outcomes in glycosylation reactions [2].
Table 1: Historical Milestones in Glycosylamine Chemistry
Time Period | Key Advancement | Significance |
---|---|---|
Late 19th C | Lobry de Bruyn rearrangement discovery | Established base-catalyzed isomerization of aldoses to ketoses via Schiff bases |
Early 20th C | Maillard reaction characterization | Elucidated non-enzymatic glycation pathways in food/biological systems |
1983 | First synthesis of N-Phenyl-2-deoxy-D-glucosamine | Provided structural characterization of 2-deoxyglycosylamines [4] |
2000s-Present | Catalytic stereoselective methods | Enabled controlled synthesis of glycosylamines for pharmaceutical applications |
2-Deoxy-N-phenylglucosylamine (C₁₁H₁₅NO₃; MW 209.24 g/mol) exemplifies the broader structural diversity of glycosylamines through three key variables: anomeric configuration, sugar ring conformation, and N-substituent electronics. As a cyclic hemiaminal ether, its structure features a β-N-glycosidic bond connecting the anomeric carbon to the nitrogen of aniline. The absence of a C-2 oxygen differentiates it from O-glycosides and creates unique stereoelectronic effects: the gauche effect between C-1–O-5 and C-2–C-3 bonds stabilizes the ^4C_1_ conformation, while the anomeric effect favors axial orientation of the N-phenyl group, though steric constraints often dominate [2].
Positional isomerism manifests in several dimensions:
Table 2: Comparative Physicochemical Properties of Glycosylamine Isomers
Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Structural Features |
---|---|---|---|---|
2-Deoxy-N-phenylglucosylamine | C₁₁H₁₅NO₃ | 453.1 ± 45.0 | 1.17 | 2-Deoxyribose core, N-phenylimine |
2-Deoxy-N-(p-tolyl)glucosylamine | C₁₂H₁₇NO₃ | 468.2 ± 50.0 (pred) | 1.15 | Methylphenyl enhances lipophilicity |
2-Deoxy-N-(p-nitrophenyl)glucosylamine | C₁₁H₁₄N₂O₅ | Decomposes | 1.28 | Nitro group reduces electron density at N |
N-Phenylglucosylamine (non-deoxy) | C₁₂H₁₇NO₆ | >500 | 1.32 | C-2 OH enables stereocontrol |
Stereoelectronic influences profoundly impact reactivity. Woerpel's studies demonstrate that 2-deoxyglycosyl donors form oxocarbenium intermediates with distinct conformational behaviors: the ^2_eq_ conformer reacts preferentially with weak nucleophiles to yield α-products, while strong nucleophiles attack both faces, causing stereoselectivity loss [2]. In 2-Deoxy-N-phenylglucosylamine, the N-aryl group introduces resonance stabilization (pKa ≈ 13.44) that moderates hydrolysis kinetics compared to aliphatic glycosylamines. These dynamics underscore its value as a model for probing glycosidic bond stability in physiological environments.
The structural simplicity of 2-Deoxy-N-phenylglucosylamine belies its multifaceted role in advancing carbohydrate-based therapeutics. Its core architecture serves as a conformational probe for studying nucleoside-processing enzymes, given its mechanistic parallels with endogenous nucleosides like deoxyadenosine. Notably, over 37% of carbohydrate-based drugs approved between 2000–2021 are nucleoside analogs, highlighting the pharmaceutical relevance of this scaffold [1].
Three research domains particularly benefit from this compound:
Targeted Glycoconjugates: The phenylimine group serves as an anchor for bioconjugation, enabling linkage to cytotoxic agents (e.g., platinum complexes) or fluorescent probes. Cancer cells overexpress glucose transporters (GLUTs), facilitating selective uptake of such conjugates – a strategy validated by ¹⁸F-FDG's tumor-targeting efficiency in PET imaging [5]. Compounds like glucose-platinum conjugates leverage this transport mechanism for selective cytotoxicity.
Enzyme Inhibitor Development: As a transition state mimic, it informs the design of glycosidase inhibitors. The protonated imine nitrogen resembles the oxocarbenium-like transition states of glycoside hydrolysis, inspiring inhibitors for glycosyltransferases involved in disease processes. Recent applications include SGLT2 inhibitors (e.g., Dapagliflozin) – although not direct analogs, their development benefited from fundamental studies on glucose derivatives' conformational behavior [1].
Table 3: Therapeutic Applications Inspired by 2-Deoxyglycosylamine Chemistry
Biological Target | Therapeutic Area | Representative Agent | Role of Glycosylamine Chemistry |
---|---|---|---|
GLUT transporters | Oncology (diagnostic) | ¹⁸F-FDG | 2-Deoxy-2-fluoro-D-glucose derivative targets tumors |
Glycosidases | Metabolic disorders | Miglustat | Imininosugar derived from glycosylamine analogs |
SGLT2 | Diabetes | Canagliflozin, Empagliflozin | C-glycoside design informed by anomeric reactivity studies |
Heparin-binding proteins | Anticoagulation | Fondaparinux | Synthetic oligosaccharide with defined glycosidic linkages |
The compound's low nanomolar bioactivity in certain enzyme assays, despite limited intrinsic pharmacology, underscores its utility as a structural template. Its synthesis paved the way for advanced glycoconjugates like Kukhtin–Ramirez adducts, which enable mild deprotection strategies for amino sugar synthesis – crucial for constructing complex glycan therapeutics [7]. Moreover, its physicochemical profile (vapor pressure: 5.32E-09 mmHg at 25°C; flash point: 297.5°C) informs formulation strategies for polar glycosylamine derivatives in drug development pipelines [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2